N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide is a compound belonging to the class of nitrofurans Nitrofurans are compounds containing a furan ring which bears a nitro group
Preparation Methods
The synthesis of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form 5-nitro-2-furylthiazole. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: The compound has been investigated for its antimicrobial properties, particularly against bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antimicrobial and anticancer properties.
Comparison with Similar Compounds
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide can be compared with other nitrofuran compounds, such as:
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide: This compound has similar structural features but differs in its functional group, leading to different biological activities.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Another nitrofuran derivative with distinct chemical properties and applications.
The uniqueness of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92057-24-4 |
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Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C10H9N3O4S/c1-2-8(14)12-10-11-6(5-18-10)7-3-4-9(17-7)13(15)16/h3-5H,2H2,1H3,(H,11,12,14) |
InChI Key |
CSCRHSDPXRZJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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